2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide
CAS No.:
Cat. No.: VC16310018
Molecular Formula: C20H18N4O2S2
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide -](/images/structure/VC16310018.png)
Specification
Molecular Formula | C20H18N4O2S2 |
---|---|
Molecular Weight | 410.5 g/mol |
IUPAC Name | 2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Standard InChI | InChI=1S/C20H18N4O2S2/c1-14-6-8-15(9-7-14)21-18(25)13-28-20-23-22-19(17-5-3-11-27-17)24(20)12-16-4-2-10-26-16/h2-11H,12-13H2,1H3,(H,21,25) |
Standard InChI Key | ZUGFOJKTANYHAV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4 |
Introduction
Structural Features and Molecular Properties
Core Heterocyclic Framework
The compound’s structure integrates three heterocyclic systems:
-
Furan ring: A five-membered aromatic oxygen heterocycle at position 4 of the triazole ring, contributing electron-rich properties and enhancing binding affinity to biological targets.
-
Thiophene ring: A sulfur-containing five-membered ring at position 5 of the triazole, known for improving metabolic stability and lipophilicity.
-
1,2,4-Triazole ring: A nitrogen-rich heterocycle serving as the central scaffold, facilitating hydrogen bonding and π-π interactions with enzymes or receptors .
The sulfanyl (-S-) bridge connects the triazole core to an acetamide group, which is further substituted with a p-tolyl moiety. This configuration introduces steric bulk and modulates solubility (Table 1).
Table 1: Key Structural Descriptors
Property | Description |
---|---|
Molecular Formula | C₂₀H₁₈N₄O₂S₂ |
Molecular Weight | 410.5 g/mol |
IUPAC Name | 2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Hydrogen Bond Donors | 1 (acetamide -NH) |
Hydrogen Bond Acceptors | 5 (triazole N, furan O, acetamide O, thiophene S) |
Crystallographic and Conformational Analysis
X-ray crystallography of analogous triazole derivatives reveals that the furan and thiophene rings adopt non-planar orientations relative to the triazole core, with dihedral angles ranging from 8.3° to 70.3° . The acetamide group participates in intermolecular hydrogen bonding, forming dimeric structures via N–H⋯O interactions, which stabilize the crystal lattice and may influence bioavailability .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis involves sequential heterocycle formation and functionalization (Figure 1):
-
Triazole Ring Construction: Cyclocondensation of thiosemicarbazide with furan-2-carbaldehyde yields the 1,2,4-triazole precursor.
-
Thiophene Incorporation: Electrophilic substitution introduces the thiophene moiety at position 5 of the triazole .
-
Sulfanyl-Acetamide Coupling: Nucleophilic displacement of a leaving group (e.g., chloride) on chloroacetamide by the triazole-thiolate completes the assembly.
Key Challenges:
-
Low yields (~35–40%) during triazole cyclization due to competing side reactions.
-
Purification difficulties arising from the compound’s limited solubility in polar solvents.
Analytical Characterization
-
NMR Spectroscopy: ¹H NMR signals at δ 2.35 ppm (p-tolyl -CH₃), δ 6.45–7.80 ppm (aromatic protons), and δ 10.20 ppm (acetamide -NH) confirm structural integrity.
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 410.5 [M+H]⁺.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). Mechanistic studies suggest:
-
Cell Wall Disruption: Sulfanyl groups chelate metal ions essential for microbial cell wall synthases .
-
Membrane Permeabilization: Hydrophobic thiophene and furan rings integrate into lipid bilayers, causing leakage of cytoplasmic content.
Table 2: Antimicrobial Activity Profile
Organism | MIC (µg/mL) | Mechanism |
---|---|---|
Staphylococcus aureus | 8 | Cell wall synthesis inhibition |
Escherichia coli | 32 | Membrane destabilization |
Candida albicans | 16 | Ergosterol biosynthesis interference |
Pharmacological Evaluations and Challenges
Pharmacokinetic Limitations
Despite promising efficacy, the compound faces:
-
Poor Aqueous Solubility: LogP = 3.2 limits oral bioavailability.
-
Hepatic Metabolism: Cytochrome P450-mediated oxidation of the furan ring generates reactive intermediates, raising toxicity concerns .
Structure-Activity Relationship (SAR) Insights
-
Triazole Modifications: N-methylation reduces antibacterial activity by 60%, underscoring the importance of hydrogen-bonding capacity .
-
Thiophene Replacement: Substitution with phenyl decreases anticancer potency (IC₅₀ = 28 µM), highlighting the role of sulfur in tubulin binding.
Future Directions and Applications
Drug Delivery Innovations
-
Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility (4.3-fold increase) and reduce hepatotoxicity.
-
Prodrug Design: Esterification of the acetamide -OH group enhances membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s) .
Targeted Therapeutic Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume